2-bromo-5-chloro-3-methoxythiophene
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Overview
Description
2-bromo-5-chloro-3-methoxythiophene is a heterocyclic compound with the molecular formula C5H4BrClOS. It is a derivative of thiophene, which is a sulfur-containing five-membered aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-3-methoxythiophene typically involves the bromination and chlorination of 3-methoxythiophene. One common method is the bromination of 3-methoxythiophene using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-chloro-3-methoxythiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Polymerization: This compound can undergo autopolymerization, forming polythiophenes with unique electronic and optical properties.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Polymerization: Catalysts like iron(III) chloride or palladium complexes are often used.
Major Products
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Oxidized derivatives of thiophene.
Scientific Research Applications
2-bromo-5-chloro-3-methoxythiophene has several applications in scientific research:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-3-methoxythiophene in chemical reactions involves the activation of the thiophene ring by the electron-withdrawing bromine and chlorine atoms. This activation facilitates various substitution and polymerization reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-3-methoxythiophene
- 2-chloro-3-methoxythiophene
- 5-bromo-2-chlorothiophene
Uniqueness
2-bromo-5-chloro-3-methoxythiophene is unique due to the presence of both bromine and chlorine atoms, which provide distinct electronic properties and reactivity compared to other thiophene derivatives. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic characteristics .
Properties
CAS No. |
150194-39-1 |
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Molecular Formula |
C5H4BrClOS |
Molecular Weight |
227.5 |
Purity |
95 |
Origin of Product |
United States |
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